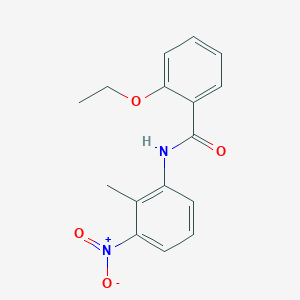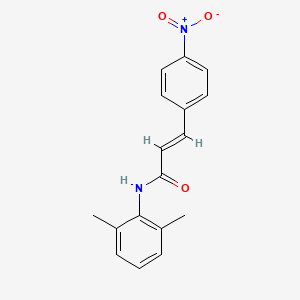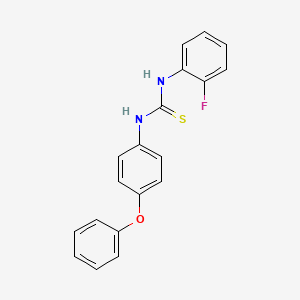![molecular formula C21H34N2O2 B5796466 2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5796466.png)
2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound is commonly referred to as "APDP" and is synthesized through a multi-step process, which will be discussed in detail below. In
Mécanisme D'action
The mechanism of action of APDP is not fully understood, but it is believed to work through a variety of pathways. It has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. Additionally, APDP has been shown to protect against oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
APDP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce levels of reactive oxygen species, and protect against oxidative damage. Additionally, APDP has been shown to decrease levels of pro-inflammatory cytokines and inhibit the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using APDP in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, APDP has been shown to have a wide range of potential therapeutic applications, which makes it a versatile compound for research. However, one limitation of using APDP in lab experiments is that it can be difficult to work with due to its low solubility in water and other common solvents.
Orientations Futures
There are several future directions for research on APDP. One area of interest is the development of APDP-based drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of APDP and its potential use as an anti-inflammatory and anti-cancer agent. Finally, research is needed to develop more efficient synthesis methods for APDP and to improve its solubility in common solvents.
Méthodes De Synthèse
The synthesis of APDP involves a multi-step process that begins with the reaction of 4,6-di-tert-butylcatechol with acetic anhydride to form 4,6-di-tert-butyl-1,2-diacetoxybenzene. This intermediate is then reacted with piperazine and formaldehyde to form APDP. The yield of this reaction is typically around 50%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
APDP has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have antioxidant and neuroprotective properties, which may help to prevent or slow the progression of these diseases. Additionally, APDP has been investigated for its potential use as an anti-inflammatory and anti-cancer agent.
Propriétés
IUPAC Name |
1-[4-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-15(24)23-10-8-22(9-11-23)14-16-12-17(20(2,3)4)13-18(19(16)25)21(5,6)7/h12-13,25H,8-11,14H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVGSMOZBAFBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421533 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)


![N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5796433.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B5796450.png)
![9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5796454.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)



